molecular formula C26H30N4O3S B2700025 N-cyclopentyl-4-((2-((2-(isopropylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide CAS No. 941982-89-4

N-cyclopentyl-4-((2-((2-(isopropylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide

Cat. No.: B2700025
CAS No.: 941982-89-4
M. Wt: 478.61
InChI Key: YNBHOCQAGACPFM-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-((2-((2-(isopropylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C26H30N4O3S and its molecular weight is 478.61. The purity is usually 95%.
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Scientific Research Applications

Synthetic Pathways and Chemical Properties

The molecule, N-cyclopentyl-4-((2-((2-(isopropylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide, is involved in various synthetic and chemical studies, focusing on the synthesis and biological activity of heterocyclic compounds. A study by Saad et al. (2011) detailed the synthesis and analgesic activity of pyrazoles and triazoles bearing a quinazoline moiety, illustrating the chemical versatility and potential pharmacological applications of compounds related to the specified chemical structure. The research involved multiple steps, including the preparation of quinazolinone derivatives followed by reactions with various reagents to afford compounds with potential analgesic activity (Saad, Osman, & Moustafa, 2011).

Cyclization Reactions

Another aspect of scientific research involving similar compounds is the exploration of cyclization reactions. Zborovskii et al. (2011) investigated the halocyclization of benzamides with maleimides, leading to compounds with potential medicinal chemistry applications. This study highlights the chemical transformations that such structures can undergo, broadening the scope of synthetic methods for creating biologically active molecules (Zborovskii, Orysyk, Staninets, & Bon, 2011).

Mechanistic Insights and Biological Evaluation

In addition to synthetic routes, research on quinazoline derivatives often focuses on mechanistic insights and biological evaluations. Anh et al. (2021) designed and synthesized 4-oxoquinazoline-based N-hydroxypropenamides as histone deacetylase inhibitors, showcasing the therapeutic potential of quinazoline derivatives in cancer treatment. This research not only provides a synthesis pathway but also evaluates the biological activity, highlighting the molecule's relevance in developing new therapeutic agents (Anh et al., 2021).

Properties

IUPAC Name

N-cyclopentyl-4-[[4-oxo-2-[2-oxo-2-(propan-2-ylamino)ethyl]sulfanylquinazolin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O3S/c1-17(2)27-23(31)16-34-26-29-22-10-6-5-9-21(22)25(33)30(26)15-18-11-13-19(14-12-18)24(32)28-20-7-3-4-8-20/h5-6,9-14,17,20H,3-4,7-8,15-16H2,1-2H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBHOCQAGACPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NC2=CC=CC=C2C(=O)N1CC3=CC=C(C=C3)C(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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